

# A Comparative Guide to HGF/c-Met System Modulators: Fosgonimeton and Beyond

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fosgonimeton sodium*

Cat. No.: *B10860400*

[Get Quote](#)

The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a critical biological system involved in cellular growth, motility, and morphogenesis.<sup>[1][2]</sup> Its dysregulation is implicated in the progression of various cancers, and its role in neuronal health and regeneration has made it a promising target for treating neurodegenerative diseases.<sup>[2][3][4]</sup> This guide provides a detailed comparison of Fosgonimeton, a novel positive modulator of the HGF/c-Met system for neurodegenerative diseases, with other modulators, primarily inhibitors developed for oncology.

## Overview of Modulator Classes and Mechanisms of Action

HGF/c-Met system modulators can be broadly categorized based on their target and mechanism. Fosgonimeton stands in a unique class as a positive modulator, aiming to enhance the system's natural neurotrophic activities. In contrast, most other modulators are antagonists designed to inhibit the pathway's pro-oncogenic effects.

- Positive Modulators (e.g., Fosgonimeton): These molecules are designed to enhance the activity of the HGF/c-Met system, promoting neuroprotective, neurotrophic, and anti-inflammatory pathways.<sup>[4][5]</sup> Fosgonimeton is a prodrug that converts to an active metabolite, which enters the brain and enhances HGF/c-Met signaling.<sup>[3]</sup> This is being explored for therapeutic potential in neurodegenerative conditions like Alzheimer's disease.<sup>[3]</sup>

- HGF-Targeting Antibodies (e.g., Ficlatuzumab, Rilotumumab): These are monoclonal antibodies that bind directly to the HGF ligand, preventing it from activating the c-Met receptor.[1][6][7][8] This approach effectively neutralizes the signal at its source and is used to inhibit tumor growth and survival in various cancers.[6]
- c-Met Tyrosine Kinase Inhibitors (TKIs) (e.g., Capmatinib, Tepotinib, Tivantinib): These are small molecules that typically bind to the ATP-binding site of the c-Met receptor's intracellular kinase domain.[9] This action inhibits the receptor's ability to phosphorylate itself and downstream signaling molecules, thereby blocking pathways that lead to cancer cell proliferation and survival.[9][10][11]

Below is a diagram illustrating the HGF/c-Met signaling pathway and the intervention points for these different modulator classes.

[Click to download full resolution via product page](#)**Caption:** HGF/c-Met pathway and modulator intervention points.

## Comparative Analysis of HGF/c-Met Modulators

The primary distinction between Fosgonimeton and other modulators lies in their therapeutic goal: neuro-regeneration versus anti-cancer activity. This fundamental difference dictates their mechanism of action and clinical application.

| Feature                  | Fosgonimeton                            | Ficlatuzu mab (AV-299)                | Rilotumumab (AMG-102)                                 | Capmatinib                     | Tepotinib                                | Tivantinib (ARQ 197)                     |
|--------------------------|-----------------------------------------|---------------------------------------|-------------------------------------------------------|--------------------------------|------------------------------------------|------------------------------------------|
| Target                   | HGF/c-Met System                        | HGF Ligand                            | HGF Ligand                                            | c-Met Receptor                 | c-Met Receptor                           | c-Met Receptor                           |
| Mechanism                | Positive Modulator                      | HGF Antagonist                        | HGF Antagonist                                        | Tyrosine Kinase Inhibitor      | Tyrosine Kinase Inhibitor                | Tyrosine Kinase Inhibitor                |
| Molecule Type            | Small Molecule Prodrug                  | Humanized IgG1 mAb                    | Humanized IgG2 mAb                                    | Small Molecule                 | Small Molecule                           | Small Molecule                           |
| Primary Therapeutic Area | Neurodegeneration (e.g., Alzheimer's)   | Oncology (e.g., HNSCC, NSCLC)         | Oncology (e.g., Gastric Cancer, NSCLC)                | Oncology (NSCLC with METex14)  | Oncology (NSCLC with METex14)            | Oncology (e.g., HCC, NSCLC)              |
| Effect on Pathway        | Enhances neurotrophin signaling [3] [4] | Inhibits HGF binding to c-Met [1] [6] | Neutralizes HGF, preventing c-Met activation [7] [12] | Inhibits c-Met phosphorylation | Inhibits c-Met phosphorylation [11] [13] | Inhibits c-Met kinase activity [10] [14] |

## Quantitative Data from Preclinical and Clinical Studies

Direct comparison of quantitative data is challenging due to the different diseases targeted and endpoints measured. The following tables summarize key data for Fosgonimeton in Alzheimer's disease and representative data for other modulators in oncology.

**Table 2: Fosgonimeton Clinical Trial Data  
(Neurodegeneration)**

| Study                  | Population                           | Treatment                               | Primary Endpoint Result                                                          | Key Secondary/Biomarker Results                                                                                          | Reference |
|------------------------|--------------------------------------|-----------------------------------------|----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|-----------|
| LIFT-AD<br>(Phase 2/3) | Mild-to-Moderate Alzheimer's Disease | Fosgonimeton 40 mg daily for 26 weeks   | Did not reach statistical significance on Global Statistical Test (GST) (p=0.70) | ADAS-Cog11: -0.70 difference favoring fosgonimeton (p=0.35) Plasma pTau217: Reduced by -0.12 pg/mL vs. placebo (p<0.01)  | [15][16]  |
| ACT-AD<br>(Phase 2)    | Mild-to-Moderate Alzheimer's Disease | Fosgonimeton (monotherapy) for 26 weeks | ERP P300 Latency: -28 ms change (improvement)                                    | Plasma NfL: Statistically significant reduction vs. placebo (-7.9 pg/mL, p=0.0059) [17]ADAS-Cog11: -3.3 point change[15] | [15][17]  |

---

|                    |                                               |                                              |     |                                                                                                                                    |     |
|--------------------|-----------------------------------------------|----------------------------------------------|-----|------------------------------------------------------------------------------------------------------------------------------------|-----|
| SHAPE<br>(Phase 2) | Parkinson's<br>Disease                        | Fosgonimeto<br>n 40 mg daily<br>for 26 weeks | N/A | ADAS-Cog13:<br>Statistically<br>significant<br>improvement<br>of -7.2 points<br>vs. placebo<br>(p=0.0321) in<br>mITT<br>population | [5] |
|                    | Dementia &<br>Dementia<br>with Lewy<br>Bodies |                                              |     |                                                                                                                                    |     |
|                    |                                               |                                              |     |                                                                                                                                    |     |
|                    |                                               |                                              |     |                                                                                                                                    |     |
|                    |                                               |                                              |     |                                                                                                                                    |     |

---

- ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale (lower score indicates improvement).
- NfL: Neurofilament light chain (a biomarker for neurodegeneration).
- pTau217: Phosphorylated tau at position 217 (a biomarker for Alzheimer's pathology).
- ERP P300 Latency: A measure of working memory processing speed (reduction indicates improvement).

**Table 3: Selected Data for HGF/c-Met Inhibitors (Oncology)**

| Drug         | Study Type                    | Population                                                         | Key Efficacy Results                                                                                            | Reference |
|--------------|-------------------------------|--------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| Capmatinib   | Phase II<br>(GEOMETRY mono-1) | Metastatic NSCLC with METex14 skipping                             | Overall Response Rate (ORR): 41% in previously treated patients; 68% in treatment-naïve patients.               | [18]      |
| Tepotinib    | Phase II<br>(VISION)          | Advanced NSCLC with METex14 skipping                               | ORR (Investigator Assessed): 46% with a median duration of response of 11.1 months.                             | [19][20]  |
| Ficlatuzumab | Phase II                      | Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) | Investigated in combination with cetuximab; data on progression-free survival and anti-tumor activity reported. | [1][21]   |
| Tivantinib   | Phase III (failed)            | Advanced Hepatocellular Carcinoma (HCC)                            | Did not meet the primary endpoint for overall survival.                                                         | [22]      |

## Experimental Protocols and Methodologies

Detailed protocols are proprietary; however, the methodologies employed in key studies can be summarized.

## Fosgonimeton Preclinical A $\beta$ Toxicity Model

- Objective: To evaluate the neuroprotective potential of Fosgonimeton's active metabolite (fosgo-AM) in an amyloid-beta (A $\beta$ )-driven preclinical model of Alzheimer's disease.[\[23\]](#)
- Methodology:
  - Cell Culture: Primary rat cortical neurons are cultured.
  - A $\beta$  Challenge: Neurons are challenged with toxic levels of A $\beta_{1-42}$  oligomers to induce neuronal stress and damage.[\[23\]](#)
  - Treatment: A subset of A $\beta$ -challenged neurons is co-treated with fosgo-AM.[\[23\]](#)
  - Endpoint Analysis: Outcomes are measured by assessing neuronal survival, neurite network integrity, tau hyperphosphorylation, mitochondrial oxidative stress, and activation of pro-survival pathways like ERK and AKT.[\[23\]](#)
- Key Findings: Fosgo-AM treatment significantly improved neuronal survival, protected neurite networks, and reduced tau hyperphosphorylation in A $\beta$ -challenged neurons.[\[23\]](#)

## LIFT-AD Clinical Trial Design for Fosgonimeton

The workflow for the LIFT-AD trial provides insight into the clinical evaluation of Fosgonimeton.

[Click to download full resolution via product page](#)

**Caption:** Simplified workflow for the LIFT-AD Phase 2/3 clinical trial.

## Conclusion

The HGF/c-Met signaling system presents a versatile therapeutic target, addressed by distinct pharmacological strategies for different pathologies. Fosgonimeton represents a novel approach, aiming to positively modulate the pathway to harness its inherent neurotrophic and regenerative capabilities for treating complex neurodegenerative diseases like Alzheimer's. While clinical trials have not yet met primary endpoints for cognitive improvement, favorable trends and significant effects on biomarkers of neurodegeneration suggest a potential disease-modifying effect.[\[16\]](#)[\[24\]](#)

In contrast, inhibitors such as Capmatinib, Tepotinib, and Ficlatuzumab are designed to shut down the aberrant, overactive HGF/c-Met signaling that drives the growth and metastasis of various cancers.[\[1\]](#)[\[9\]](#)[\[11\]](#) Several of these inhibitors have demonstrated clear clinical efficacy and have become important targeted therapies for specific patient populations, such as NSCLC patients with MET exon 14 skipping mutations.[\[9\]](#)[\[11\]](#)

For researchers and drug development professionals, the key takeaway is the context-dependent role of the HGF/c-Met pathway. The choice of a modulator—be it a positive enhancer or an inhibitor—is entirely dictated by the therapeutic goal: to restore beneficial signaling in the context of neurodegeneration or to block pathological signaling in the context of oncology.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [fiercehn.com](http://fiercehn.com) [fiercehn.com]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- 4. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Athira Pharma Announces Encouraging Results from SHAPE Phase 2 Clinical Trial of Fosgonimeton for the Treatment of Parkinson's Disease Dementia and Dementia with Lewy Bodies - BioSpace [biospace.com]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Facebook [cancer.gov]
- 9. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 10. Tivantinib | C23H19N3O2 | CID 11494412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Tepotinib | C29H28N6O2 | CID 25171648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Phase I/II study of rilotumumab (AMG 102), an HGF inhibitor, and erlotinib in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Table 3, Key Characteristics of Tepotinib - Tepotinib (Tepmetko) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. neurologylive.com [neurologylive.com]
- 16. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 17. neurology.org [neurology.org]
- 18. targetedonc.com [targetedonc.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Ficlatuzumab - Aveo Oncology [aveooncology.com]
- 22. Tivantinib - Wikipedia [en.wikipedia.org]
- 23. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Athira Pharma Reports Phase 2/3 LIFT-AD Trial Results for Fosgonimeton in Mild-to-Moderate Alzheimer's [synapse.patsnap.com]
- To cite this document: BenchChem. [A Comparative Guide to HGF/c-Met System Modulators: Fosgonimeton and Beyond]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10860400#fosgonimeton-vs-other-hgf-c-met-system-modulators>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)